methyl 4-amino-4-ethylhexanoate hydrochloride
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Overview
Description
Methyl 4-amino-4-ethylhexanoate hydrochloride is a chemical compound with a molecular formula of C9H20ClNO2 It is a hydrochloride salt form of methyl 4-amino-4-ethylhexanoate, which is an ester derivative of 4-amino-4-ethylhexanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-4-ethylhexanoate hydrochloride typically involves the esterification of 4-amino-4-ethylhexanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-4-ethylhexanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino esters.
Scientific Research Applications
Methyl 4-amino-4-ethylhexanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-amino-4-ethylhexanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active 4-amino-4-ethylhexanoic acid, which may interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-4-methylpentanoate hydrochloride
- Methyl 4-amino-4-propylheptanoate hydrochloride
- Methyl 4-amino-4-isobutylhexanoate hydrochloride
Uniqueness
Methyl 4-amino-4-ethylhexanoate hydrochloride is unique due to its specific alkyl chain length and the presence of both amino and ester functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
CAS No. |
2728046-69-1 |
---|---|
Molecular Formula |
C9H20ClNO2 |
Molecular Weight |
209.7 |
Purity |
95 |
Origin of Product |
United States |
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